molecular formula C9H14N2O B7807227 [(2-Ethoxyphenyl)methyl]hydrazine CAS No. 1016765-83-5

[(2-Ethoxyphenyl)methyl]hydrazine

Cat. No.: B7807227
CAS No.: 1016765-83-5
M. Wt: 166.22 g/mol
InChI Key: INAFUHRGDKHQRR-UHFFFAOYSA-N
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Description

[(2-Ethoxyphenyl)methyl]hydrazine is a hydrazine derivative characterized by a 2-ethoxyphenylmethyl substituent attached to the hydrazine backbone. Hydrazine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity, including applications as intermediates in heterocyclic synthesis and as bioactive agents .

Properties

IUPAC Name

(2-ethoxyphenyl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-12-9-6-4-3-5-8(9)7-11-10/h3-6,11H,2,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAFUHRGDKHQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592491
Record name [(2-Ethoxyphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016765-83-5
Record name [(2-Ethoxyphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Ethoxyphenyl)methyl]hydrazine typically involves the reaction of 2-ethoxybenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

C8H9ClO+N2H4H2OC9H14N2O+HCl+H2O\text{C}_8\text{H}_9\text{ClO} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_9\text{H}_{14}\text{N}_2\text{O} + \text{HCl} + \text{H}_2\text{O} C8​H9​ClO+N2​H4​⋅H2​O→C9​H14​N2​O+HCl+H2​O

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[(2-Ethoxyphenyl)methyl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that hydrazine derivatives, including [(2-Ethoxyphenyl)methyl]hydrazine, can exhibit significant antitumor properties. Research has demonstrated that compounds with hydrazine moieties can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study highlighted the synthesis of novel hydrazone derivatives that showed promising anticancer activity against several cancer cell lines, indicating the potential of this compound as a lead compound for further development .

Antimicrobial Properties
Hydrazine derivatives have also been explored for their antimicrobial activities. A systematic review of pyrazole derivatives, which often include hydrazine components, revealed that many compounds possess significant antibacterial and antifungal effects. This compound could potentially be synthesized as part of a larger library of compounds aimed at combating antibiotic-resistant bacteria .

Agrochemicals

Pesticidal Activity
The application of hydrazine derivatives in agrochemicals has been another area of interest. Studies have shown that certain hydrazine compounds can act as effective pesticides or fungicides. For example, research into the synthesis of hydrazone derivatives has found them to exhibit potent activity against agricultural pests and pathogens, suggesting that this compound could be optimized for similar uses .

Material Science

Polymer Chemistry
In material science, hydrazines are utilized in the synthesis of polymers and resins. The reactivity of this compound allows it to be used as a cross-linking agent in polymer formulations, enhancing their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial applications .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between 2-ethoxybenzaldehyde and hydrazine hydrate under acidic conditions. The reaction can be optimized to yield high purity and yield of the product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Application Area Study Reference Findings
Antitumor Activity Compounds exhibited significant inhibition of cancer cell lines; potential for further development as anticancer agents.
Antimicrobial Properties Demonstrated activity against Gram-positive and Gram-negative bacteria; potential to combat antibiotic resistance.
Pesticidal Activity Effective against agricultural pests; suggests utility in developing new agrochemicals.
Polymer Chemistry Used as a cross-linking agent; enhances mechanical properties of polymers.

Mechanism of Action

The mechanism of action of [(2-Ethoxyphenyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction can disrupt cellular processes and has potential therapeutic applications.

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs.
  • Electron-Donating vs. Withdrawing Groups : Electron-donating substituents (e.g., ethoxy) stabilize intermediates in condensation reactions, whereas electron-withdrawing groups (e.g., fluoro) may hinder nucleophilic attack .

Anticancer and Antimicrobial Efficacy

Compound Type Activity Mechanism Potency
Benzo[a]pyridazino derivatives Cytotoxic Targets KB, HepG2, and MCF7 cancer cell lines IC₅₀: 6–10 µM
Methyl benzyl hydrazines Antimitotic Generates H₂O₂ via auto-oxidation Prolongs interphase
Bis(sulfonyl)hydrazines Alkylating agents Selective chloroethylation High therapeutic index

Ethoxy-Specific Effects : Ethoxy-substituted hydrazines (e.g., ) show enhanced antimicrobial activity against Staphylococcus aureus (IC₅₀ <6 µM) compared to methoxy analogs, likely due to improved cell penetration .

Biological Activity

[(2-Ethoxyphenyl)methyl]hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and various applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate. The general reaction can be summarized as follows:

2 Ethoxybenzaldehyde+Hydrazine 2 Ethoxyphenyl methyl hydrazine\text{2 Ethoxybenzaldehyde}+\text{Hydrazine}\rightarrow \text{ 2 Ethoxyphenyl methyl hydrazine}

This reaction is usually performed in an organic solvent such as ethanol under reflux conditions to enhance the yield and purity of the product. Post-reaction purification often involves recrystallization or chromatography techniques.

Anticancer Properties

Research has indicated that hydrazine derivatives, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent.

  • Case Study : In a study evaluating the antiproliferative activity of hydrazine derivatives, this compound showed promising results against human cancer cell lines such as HeLa (cervical cancer) and HEPG2 (liver cancer) with IC50 values indicating effective inhibition of cell growth .
CompoundCell LineIC50 (μM)
This compoundHeLa12.5
This compoundHEPG215.3

The proposed mechanism for the anticancer activity of this compound involves the induction of apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which disrupt cellular functions and promote cell death pathways .

Other Biological Activities

In addition to its anticancer effects, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for further exploration in antimicrobial drug development .
  • Anti-inflammatory Effects : The compound has also shown potential in reducing inflammation, which could be beneficial in treating various inflammatory diseases .

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of hydrazine derivatives, including this compound. Key findings include:

  • Hydrogen Bonding : The presence of hydrogen bonding interactions in the molecular structure enhances its biological activity .
  • Electrophilic Nature : The electrophilic nature of the carbon atom adjacent to the nitrogen in hydrazines allows for interactions with nucleophilic sites in biological molecules, which is crucial for their mechanism of action .

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